molecular formula C17H14N2O5 B6428344 1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)urea CAS No. 2034251-30-2

1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)urea

Cat. No. B6428344
CAS RN: 2034251-30-2
M. Wt: 326.30 g/mol
InChI Key: YNKPRLXZUFLFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)urea, also known as Bifuran-5-ylmethylurea, is an organic compound with a wide range of potential applications in scientific research. It is a heterocyclic compound that contains a five-membered ring with two oxygen atoms and a nitrogen atom, and a three-membered ring with a nitrogen atom and two carbon atoms. Bifuran-5-ylmethylurea has a number of unique properties that make it useful for various scientific research applications, including its ability to act as a ligand, its ability to act as a catalyst, and its ability to form complexes with other molecules.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)ureamethylurea has a wide range of potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, as a catalyst in organic reactions, and as a reagent in the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals and in the study of enzyme-catalyzed reactions. In addition, 1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)ureamethylurea has been used in the study of the structure and function of proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)ureamethylurea is not well understood. However, it has been suggested that it acts as a ligand, forming complexes with other molecules, which then interact with enzymes or other molecules to produce a desired effect. It has also been suggested that it may act as a catalyst, accelerating the rate of certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)ureamethylurea are not well understood. However, it has been suggested that it may have anti-cancer and anti-inflammatory effects. In addition, it has been suggested that it may have an effect on the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)ureamethylurea in laboratory experiments include its low cost, its availability, and its ease of use. In addition, it has a wide range of potential applications in scientific research. However, there are some limitations to its use. For example, it is not very soluble in water and it has a low solubility in organic solvents.

Future Directions

There are a number of potential future directions for the research and development of 1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)ureamethylurea. These include the development of new synthesis methods, the study of its mechanism of action, the development of new applications, and the study of its biochemical and physiological effects. In addition, there is potential for the development of new drugs and therapies based on 1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)ureamethylurea.

Synthesis Methods

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)ureamethylurea has been reported in the literature. The most commonly used method involves the condensation of 2,3'-bifuran-5-ylmethyl isocyanate and 1,3-benzodioxole in the presence of a base, such as potassium carbonate. The reaction is carried out in a polar solvent, such as dimethylformamide, and the desired product is isolated by precipitation or crystallization. Other methods for the synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)ureamethylurea have also been reported, including the reaction of 2,3'-bifuran-5-ylmethyl isocyanate and 1,3-benzodioxole in the presence of an acid, such as trifluoroacetic acid, or the reaction of 2,3'-bifuran-5-ylmethyl isocyanate and 1,3-benzodioxole in the presence of a Lewis acid, such as boron trifluoride.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-17(19-12-1-3-15-16(7-12)23-10-22-15)18-8-13-2-4-14(24-13)11-5-6-21-9-11/h1-7,9H,8,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKPRLXZUFLFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.